![molecular formula C16H17N5OS B5619167 N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)

N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

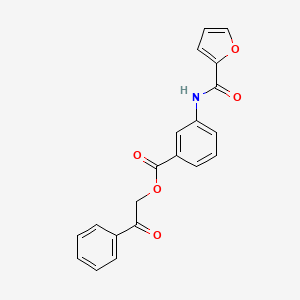

Synthesis Analysis

Synthesis efforts have been concentrated on creating novel benzamide derivatives through heterocyclization and cyclization reactions. For instance, novel N-substituted benzamides were synthesized efficiently through the heterocyclization of corresponding aroylthioureas, highlighting the method's efficiency in producing these compounds (Saeed & Rafique, 2013). Furthermore, microwave-assisted synthesis has been employed to achieve good to excellent yields of substituted benzamides, offering a cleaner, faster, and more efficient method compared to traditional thermal heating (Saeed, 2009).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives has been carried out using various spectroscopic techniques. The single crystal X-ray study of certain derivatives reveals significant insights into their molecular assembly, showcasing helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020). These studies provide a detailed understanding of the structural features contributing to the properties of these compounds.

Chemical Reactions and Properties

Benzamide derivatives have been found to undergo various chemical reactions, including spontaneous isomerization under specific conditions, leading to the formation of benzothiazoles. This behavior indicates the reactive nature and potential for diverse chemical transformations of these compounds (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as gelation behavior, have been a subject of study. Some derivatives have displayed the ability to form stable gels in ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration (MGC). This behavior is significantly influenced by the presence of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Chemical Properties Analysis

In terms of chemical properties, these compounds exhibit a range of activities, including antimicrobial and anticancer activities. The structure-activity relationship (SAR) has been explored to understand how different substituents impact the biological activity of these compounds. Some derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, indicating their potential for pharmaceutical applications (Zablotskaya et al., 2013).

properties

IUPAC Name |

N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-2-4-15-20-13(9-23-15)8-17-16(22)12-5-3-6-14(7-12)21-10-18-19-11-21/h3,5-7,9-11H,2,4,8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHIEJBNJIULQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1',3',5'-tetramethyl-5-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H,1'H-3,4'-bipyrazole](/img/structure/B5619090.png)

![(3S*,4S*)-1-{3-[(4,6-dimethylquinolin-2-yl)thio]propanoyl}-4-methylpiperidine-3,4-diol](/img/structure/B5619093.png)

![3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5619096.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5619099.png)

![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)

![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)

![1-[4-(4-acetylcyclohexyl)phenyl]ethanone](/img/structure/B5619125.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)

![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5619174.png)